3,4,4',7-Tetrahydroxyflavan

Descripción

Structure

3D Structure

Propiedades

Número CAS |

93476-94-9 |

|---|---|

Fórmula molecular |

C15H14O5 |

Peso molecular |

274.27 g/mol |

Nombre IUPAC |

2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,7-triol |

InChI |

InChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)15-14(19)13(18)11-6-5-10(17)7-12(11)20-15/h1-7,13-19H |

Clave InChI |

NTLUSUFJOUMRLA-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C2C(C(C3=C(O2)C=C(C=C3)O)O)O)O |

Otros números CAS |

149820-44-0 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3,4,4',7-Tetrahydroxyflavan: Natural Sources, Isolation, and Biological Perspectives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4,4',7-tetrahydroxyflavan, a member of the leucoanthocyanidin class of flavonoids. While specific research on this exact flavan (B184786) is limited, this document compiles available information on its natural sources, provides a detailed, representative isolation protocol based on methodologies used for structurally similar compounds, and explores the biological activities of the broader flavan-3,4-diol class to offer valuable insights for research and development.

Compound Identification and Natural Occurrence

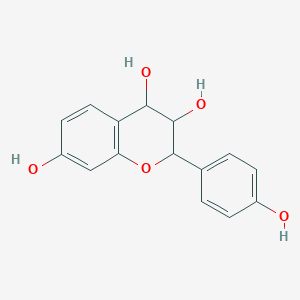

Chemical Structure:

This compound is a flavan derivative with hydroxyl groups at positions 3, 4, 4', and 7. Its chemical formula is C₁₅H₁₄O₅, and it has a molecular weight of 274.27 g/mol . The compound is also known by its CAS number: 38412-82-7.

Natural Source:

The primary documented natural source of this compound is the bark of Toxicodendron vernicifluum (formerly Rhus verniciflua), commonly known as the Chinese lacquer tree.[1][2] This plant has a long history of use in traditional medicine and is known to be rich in various flavonoids and other polyphenolic compounds.[3] While this specific flavan is reported to be isolated from this source, detailed studies on its concentration and distribution within the plant are not widely available.

Recent phytochemical investigations of Toxicodendron vernicifluum have led to the isolation and characterization of several novel flavan-3,4-diols, structurally similar to this compound, such as vernicidins A-D and vernicinosides A-H.[4][5] This underscores the potential of this plant species as a source for this class of compounds.

Isolation and Purification Protocols

A specific, detailed isolation protocol for this compound from Toxicodendron vernicifluum is not extensively documented in publicly available literature. However, based on successful methods reported for the isolation of other flavan-3,4-diols from the same plant, a representative experimental protocol can be outlined.[4][6]

Generalized Experimental Protocol for the Isolation of Flavan-3,4-diols from Toxicodendron vernicifluum

This protocol is a composite methodology based on established techniques for the separation of flavonoids and should be optimized for the specific target compound.[4][6][7]

2.1. Plant Material Preparation and Extraction

-

Drying and Grinding: The bark of Toxicodendron vernicifluum is air-dried in a shaded, well-ventilated area to prevent the degradation of phenolic compounds. The dried bark is then ground into a coarse powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered bark is extracted with 95% ethanol (B145695) (EtOH) at room temperature. The mixture is typically macerated for 24-48 hours with occasional agitation. The process is repeated three times with fresh solvent to ensure exhaustive extraction.

-

Concentration: The collected ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.

2.2. Solvent Partitioning

The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.

-

The aqueous suspension is first partitioned with n-hexane to remove nonpolar compounds like lipids and chlorophyll.

-

The aqueous layer is then successively partitioned with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH). Flavan-3,4-diols are typically found in the ethyl acetate fraction.

2.3. Chromatographic Purification

The ethyl acetate fraction, which is enriched with flavonoids, is subjected to a series of chromatographic steps for the isolation of the target compound.

-

Silica (B1680970) Gel Column Chromatography: The dried EtOAc extract is loaded onto a silica gel column and eluted with a gradient of chloroform-methanol (e.g., 100:1 to 1:1, v/v) or hexane-ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing the compounds of interest are further purified on a Sephadex LH-20 column, eluting with methanol (B129727), to separate compounds based on their molecular size and to remove tannins.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification is often achieved using a reversed-phase C18 column on a preparative HPLC system. A typical mobile phase would be a gradient of methanol and water or acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

The following diagram illustrates a general workflow for the isolation of flavan-3,4-diols.

Biological Activities and Signaling Pathways

Direct experimental data on the biological activities of this compound are scarce. However, significant research has been conducted on other flavan-3,4-diols isolated from Toxicodendron vernicifluum, providing strong indications of the potential therapeutic effects of this class of compounds.[4]

3.1. Antioxidant and Neuroprotective Effects

Flavan-3,4-diols from Toxicodendron vernicifluum have demonstrated potent antioxidant activity.[4] For instance, the flavan-3,4-diol vernicidin B was shown to protect SH-SY5Y neuroblastoma cells from hydrogen peroxide (H₂O₂)-induced oxidative stress.[4] This neuroprotective effect is attributed to the ability of these compounds to reduce the production of reactive oxygen species (ROS) and attenuate apoptosis.[4]

3.2. Anti-inflammatory Activity

Polyphenolic compounds from the bark of Rhus verniciflua have been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells.[8]

3.3. Signaling Pathway Modulation

The antioxidant and neuroprotective effects of vernicidin B, a flavan-3,4-diol from Toxicodendron vernicifluum, have been linked to the modulation of the IL-6/Nrf2 signaling pathway.[4] Pretreatment with vernicidin B was found to activate the Nrf2 pathway, which is a key regulator of the cellular antioxidant response. This activation leads to the upregulation of downstream antioxidant enzymes.[4]

The following diagram illustrates the proposed signaling pathway for the antioxidant effect of vernicidin B.

Quantitative Data

| Compound | Plant Part | Extraction Method | Yield from 1.5g Extract | Purity |

| Fustin | Bark | HSCCC | 252.1 mg | >93.09% |

| Fisetin | Bark | HSCCC | 51.2 mg | >95.45% |

| Sulfuretin | Bark | HSCCC | 39.7 mg | >95.17% |

| Butein | Bark | HSCCC | 10.7 mg | >95.01% |

Conclusion

This compound is a leucoanthocyanidin found in the bark of Toxicodendron vernicifluum. While specific studies on this compound are limited, research on structurally related flavan-3,4-diols from the same source highlights their significant potential as antioxidant and neuroprotective agents. The detailed, representative isolation protocol provided in this guide offers a solid foundation for researchers aiming to purify and study this and similar compounds. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential for drug development and other applications.

References

- 1. Comparative analysis of the reactivity of anthocyanidins, leucoanthocyanidins, and flavonols using a quantum chemistry approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Raw Lacquer Extract from Toxicodendron vernicifluum in Combination with ONC201 Enhances the Inhibitory Effects on Colorectal Cancer Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Flavan-3,4-diol vernicidin B from Toxicodendron Vernicifluum (Anacardiaceae) as potent antioxidant via IL-6/Nrf2 cross-talks pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Verniciflavanol A, a profisetinidin-type-4-arylflavan-3-ol from toxicodendron vernicifluum protects SH-SY5Y cells against H2O2-Induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of cytotoxic and anti-inflammatory constituents from the bark of Toxicodendron vernicifluum (Stokes) F.A. Barkley - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparative isolation and purification of neuroprotective compounds from Rhus verniciflua by high speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Polyphenols from the bark of Rhus verniciflua and their biological evaluation on antitumor and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3,4,4',7-Tetrahydroxyflavan and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 3,4,4',7-Tetrahydroxyflavan and its key derivatives, namely the flavanone (B1672756) Fustin and the flavanonol Butin. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows are presented to support research and development in medicinal chemistry and drug discovery.

Introduction

Flavonoids are a diverse class of polyphenolic compounds widely distributed in the plant kingdom, renowned for their broad spectrum of biological activities. Among them, this compound and its oxygenated derivatives have attracted significant interest due to their potential therapeutic properties, including antioxidant and anti-inflammatory effects. The targeted synthesis of these compounds is crucial for enabling detailed structure-activity relationship (SAR) studies and facilitating the development of novel therapeutic agents.

This guide focuses on the multi-step synthesis of this compound, proceeding through the key intermediate 3,3',4',7-Tetrahydroxyflavanone (Fustin). The synthesis of the related bioactive flavanone, Butin, is also detailed.

Synthetic Pathways

The synthesis of this compound is a multi-step process that begins with the formation of a chalcone (B49325) precursor, followed by cyclization to a flavanone, and finally, reduction to the target flavan (B184786).

Experimental Protocols

Synthesis of Butein (3,4,2',4'-Tetrahydroxychalcone)

Butein serves as a versatile precursor for the synthesis of various flavonoids. An efficient one-step synthesis is achieved through an aldol condensation reaction.[1]

Procedure:

-

To a stirred solution of 2,4-dihydroxyacetophenone (1 mmol) and 3,4-dihydroxybenzaldehyde (1 mmol) in ethanol (B145695) (5.1 mL), add thionyl chloride (0.4 mL) dropwise.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Upon completion, add water to the mixture and extract with ethyl acetate (B1210297).

-

Wash the organic layer with water and saturated brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure to obtain the crude product.

Synthesis of Fustin (3,3',4',7-Tetrahydroxyflavanone) and Butin ((2S)-3',4',7-Trihydroxyflavanone)

Fustin and Butin can be synthesized from their respective chalcone precursors through intramolecular cyclization. The synthesis of related flavanones often involves the protection of hydroxyl groups, followed by cyclization and deprotection.

General Procedure for Flavanone Synthesis via Chalcone:

-

Protection of Hydroxyl Groups: Protect the phenolic hydroxyl groups of the starting materials (2-hydroxyacetophenone and benzaldehyde (B42025) derivatives) using a suitable protecting group, such as methoxymethyl (MOM) ether.

-

Claisen-Schmidt Condensation: Synthesize the chalcone intermediate via a Claisen-Schmidt condensation of the protected acetophenone (B1666503) and benzaldehyde.

-

Cyclization and Deprotection: Subject the purified chalcone to acid hydrolysis to remove the protecting groups and induce cyclization to the flavanone. Subsequent treatment with sodium acetate can facilitate the cyclization.

Synthesis of this compound

The final step in the synthesis of the target flavan involves the reduction of the C4 carbonyl group of the corresponding flavanone (Fustin). Several established methods can be employed for this transformation.

Method A: Sodium Borohydride (B1222165) Reduction

This method offers a mild and selective reduction of the ketone.

Procedure:

-

Dissolve the flavanone (e.g., Fustin) in a suitable solvent such as methanol (B129727) or ethanol.

-

Cool the solution in an ice bath.

-

Add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water or dilute acid.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude flavan.

-

Purify the product by column chromatography.

Method B: Clemmensen Reduction

This method is suitable for substrates that are stable under strongly acidic conditions.

Procedure:

-

Prepare zinc amalgam by treating zinc granules with a solution of mercury(II) chloride.

-

Add the zinc amalgam to a flask containing the flavanone.

-

Add concentrated hydrochloric acid and a water-immiscible organic solvent (e.g., toluene).

-

Reflux the mixture for several hours, monitoring the reaction by TLC.

-

After completion, separate the organic layer, wash with water and brine, dry, and concentrate.

-

Purify the product by column chromatography.

Method C: Wolff-Kishner Reduction

This method is performed under basic conditions and is suitable for acid-sensitive substrates.

Procedure:

-

Heat a mixture of the flavanone, hydrazine (B178648) hydrate, and a high-boiling solvent (e.g., ethylene (B1197577) glycol).

-

Add a strong base, such as potassium hydroxide, and continue heating to drive the reaction to completion.

-

Cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic layer.

-

Purify the product by column chromatography.

Quantitative Data

The following tables summarize key quantitative data for the synthesis of relevant compounds.

Table 1: Synthesis of Butein

| Parameter | Value | Reference |

| Starting Materials | 2,4-dihydroxyacetophenone, 3,4-dihydroxybenzaldehyde | [1] |

| Catalyst | SOCl₂/EtOH | [1] |

| Reaction Time | 2 hours | [1] |

| Yield | Up to 88% | [1] |

Table 2: Synthesis of Related Flavanones

| Compound | Starting Materials | Key Reagents | Yield | Reference |

| 3',4',5,7-Tetrahydroxyflavanone | Protected 2-hydroxyacetophenone (B1195853) and 3,4-dihydroxybenzaldehyde derivatives | MOMCl, DMAP, KOH, HCl, NaOAc | - | [2] |

| 4',5,7-Trihydroxyflavanone | Protected 2-hydroxyacetophenone and 4-hydroxybenzaldehyde (B117250) derivatives | MOMCl, DMAP, KOH, HCl, NaOAc | - | [2] |

Table 3: Spectroscopic Data for this compound (Predicted)

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to aromatic protons on the A and B rings, and protons on the C-ring, including the newly formed methylene (B1212753) group at C4. |

| ¹³C NMR | Resonances for aromatic carbons and aliphatic carbons of the flavan core, with the absence of a carbonyl signal around 190-200 ppm. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the calculated molecular weight of this compound. |

| Infrared (IR) Spectroscopy | Absence of a strong carbonyl (C=O) stretching band around 1650-1700 cm⁻¹, and the presence of a broad O-H stretching band. |

Biological Signaling Pathways

Flavonoids are known to interact with various cellular signaling pathways, contributing to their biological activities. The structural similarity of this compound to other bioactive flavonoids suggests its potential to modulate key pathways implicated in inflammation and cancer.

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Flavonoids have been shown to inhibit key components of this pathway, such as PI3K, AKT, and mTOR, thereby exerting anti-cancer effects.

The JAK-STAT pathway is a primary signaling route for a wide array of cytokines and growth factors and plays a critical role in the immune response and inflammation. Certain flavonoids can inhibit the activity of Janus kinases (JAKs), thereby blocking the downstream signaling cascade and reducing the expression of pro-inflammatory genes.

Conclusion

This technical guide has outlined the synthetic pathways for this compound and its important precursors, Fustin and Butin. Detailed experimental protocols for key synthetic steps have been provided, along with a compilation of relevant quantitative data. Furthermore, the potential interactions of these flavonoids with the PI3K/AKT/mTOR and JAK-STAT signaling pathways have been visualized, highlighting their therapeutic potential. This comprehensive resource is intended to aid researchers in the synthesis and biological evaluation of this promising class of flavonoids for drug discovery and development. Further research is warranted to fully elucidate the synthetic details and biological activities of this compound and its derivatives.

References

The Biosynthesis of 3,4,4',7-Tetrahydroxyflavan in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 3,4,4',7-tetrahydroxyflavan in plants. This flavan-3-ol (B1228485), a member of the flavonoid family of secondary metabolites, is of interest for its potential bioactive properties. This document details the enzymatic steps from the general phenylpropanoid pathway to the final product, supported by available data on enzyme kinetics and substrate specificities. Detailed experimental protocols for key enzyme assays and analytical methods for quantification are provided to facilitate further research and development.

Introduction

Flavonoids are a diverse group of plant secondary metabolites with a wide range of biological activities. Among them, flavan-3-ols are of particular interest due to their antioxidant, anti-inflammatory, and cardioprotective properties. This compound, a specific flavan-3-ol, is structurally related to other bioactive flavonoids such as fisetinidol (B1208203). Understanding its biosynthesis is crucial for metabolic engineering of plants to enhance its production and for the development of novel therapeutic agents. This guide synthesizes current knowledge to propose a detailed biosynthetic pathway and provides the necessary technical information for its study.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through the general phenylpropanoid and flavonoid pathways. The pathway initiates with the amino acid L-phenylalanine and culminates in the formation of the specific flavan-3-ol structure. The key steps are outlined below and visualized in the pathway diagram.

General Phenylpropanoid Pathway

The pathway begins with the conversion of L-phenylalanine to 4-coumaroyl-CoA through the sequential action of three enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to 4-coumaric acid.

-

4-Coumaroyl-CoA Ligase (4CL): Activates 4-coumaric acid to 4-coumaroyl-CoA.

Flavonoid Biosynthesis: Entry into the Flavanone (B1672756) Scaffold

-

Chalcone (B49325) Synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to (2S)-naringenin, a key flavanone intermediate.

Hydroxylation and Reduction Steps to this compound

From (2S)-naringenin, the pathway to this compound involves a series of hydroxylation and reduction reactions. The proposed key intermediate is the flavanone, eriodictyol, or the dihydroflavonol, dihydroquercetin. However, based on the structure of the final product, a more direct pathway from a 7,4'-dihydroxy precursor is plausible. The biosynthesis of the closely related fisetinidol (3,7,3',4'-tetrahydroxyflavan) provides a strong model.[1]

A likely pathway proceeds as follows:

-

Flavanone 3-Hydroxylase (F3H): This 2-oxoglutarate-dependent dioxygenase hydroxylates (2S)-naringenin (5,7,4'-trihydroxyflavanone) to produce dihydrokaempferol (B1209521) (3,5,7,4'-tetrahydroxydihydroflavonol). For the synthesis of this compound, a precursor with a 7,4'-dihydroxylation pattern is required. Therefore, the pathway likely starts with the flavanone liquiritigenin (B1674857) (7,4'-dihydroxyflavanone). F3H then hydroxylates liquiritigenin to garbanzol (B183714) (3,7,4'-trihydroxydihydroflavonol).[2]

-

Flavonoid 3'-Hydroxylase (F3'H): This cytochrome P450 monooxygenase introduces a hydroxyl group at the 3'-position of the B-ring. F3'H can act on both flavanones and dihydroflavonols.[3] In this proposed pathway, F3'H would hydroxylate garbanzol to dihydrofisetin (3,7,3',4'-tetrahydroxydihydroflavonol).

-

Dihydroflavonol 4-Reductase (DFR): This NADPH-dependent enzyme reduces the 4-keto group of dihydroflavonols to a hydroxyl group, forming a leucoanthocyanidin. DFR would convert dihydrofisetin to leucofisetinidin (2,3-trans-flavan-3,4,7,3',4'-pentaol). The substrate specificity of DFR is a critical control point in flavonoid biosynthesis.[4][5]

-

Leucoanthocyanidin Reductase (LAR): This enzyme catalyzes the final step, the reduction of the 4-hydroxyl group of the leucoanthocyanidin to produce a flavan-3-ol. LAR converts leucofisetinidin to (-)-fisetinidol (3,7,3',4'-tetrahydroxyflavan).[6][7] To arrive at this compound, a subsequent or alternative enzymatic step would be required to modify the hydroxylation pattern, or a different precursor is utilized earlier in the pathway. Given the available literature, the direct biosynthesis of this compound is likely a minor pathway or occurs in specific plant species with enzymes of unique substrate specificities. The pathway to fisetinidol is the most closely related and well-understood pathway.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative data on the biosynthesis of this compound is scarce. However, kinetic parameters for the key enzymes involved in the closely related flavonoid biosynthetic pathways have been reported. These values provide an indication of the efficiency of these enzymes with various substrates.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Plant Source | Reference |

| Flavonoid 3'-Hydroxylase (F3'H) | Naringenin | 5.2 | - | 0.12 | 2.3 x 10⁴ | Malus x domestica | [3] |

| Dihydrokaempferol | 3.8 | - | 0.15 | 3.9 x 10⁴ | Malus x domestica | [3] | |

| Kaempferol | 2.1 | - | 0.18 | 8.6 x 10⁴ | Malus x domestica | [3] | |

| Dihydroflavonol 4-Reductase (DFR) | Dihydroquercetin (DHQ) | 15.4 | 1.2 | - | - | Vitis vinifera | [8][9] |

| Dihydrokaempferol (DHK) | 25.0 | 0.8 | - | - | Vitis vinifera | [8][9] | |

| Eriodictyol | 156.3 | 0.2 | - | - | Panicum virgatum | [4][5] | |

| Leucoanthocyanidin Reductase (LAR) | Leucocyanidin | - | ~10 µmol/min/mg protein | - | - | Desmodium uncinatum | [6][7] |

Experimental Protocols

Enzyme Extraction

-

Plant Material: Freeze fresh plant tissue (e.g., leaves, flowers) in liquid nitrogen and grind to a fine powder.

-

Extraction Buffer: Homogenize the powder in an extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, 10% (v/v) glycerol, and 1% (w/v) polyvinylpyrrolidone).

-

Centrifugation: Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

-

Protein Precipitation (Optional): The supernatant can be subjected to ammonium (B1175870) sulfate (B86663) precipitation (e.g., 40-70% saturation) to concentrate the enzymes.

-

Desalting: Resuspend the protein pellet in a minimal volume of extraction buffer and desalt using a desalting column (e.g., Sephadex G-25) equilibrated with the assay buffer.

-

Protein Quantification: Determine the protein concentration of the crude enzyme extract using a standard method (e.g., Bradford assay).

Leucoanthocyanidin Reductase (LAR) Enzyme Assay

This protocol is adapted from methods described for LAR from various plant sources.[10][11][12]

-

Substrate Preparation: Synthesize [³H]-leucocyanidin from [³H]-dihydroquercetin using a recombinant DFR enzyme.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM potassium phosphate (B84403) buffer (pH 6.5)

-

1 mM NADPH

-

[³H]-leucocyanidin (substrate)

-

Crude or purified enzyme extract

-

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding ethyl acetate (B1210297).

-

Extraction: Vortex the mixture and centrifuge to separate the phases. The product, (+)-catechin, will be in the ethyl acetate phase.

-

Analysis: Analyze the ethyl acetate extract by scintillation counting to quantify the radioactive product. Alternatively, a non-radioactive assay can be performed with unlabeled leucocyanidin, and the product can be analyzed and quantified by HPLC.

Caption: Experimental workflow for the LAR enzyme assay.

HPLC-MS/MS for Quantification of Flavan-3-ols

This protocol provides a general method for the separation and quantification of flavan-3-ols, which can be adapted for this compound.[13][14][15]

-

Sample Preparation:

-

Extract flavonoids from plant material using a suitable solvent (e.g., 80% methanol).

-

Centrifuge the extract and filter the supernatant through a 0.22 µm filter.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would be to start with a low percentage of B, increase it to elute the compounds, and then return to the initial conditions for re-equilibration.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40°C.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions: Determine the specific precursor-to-product ion transitions for this compound and an internal standard.

-

-

Quantification:

-

Prepare a calibration curve using a purified standard of this compound.

-

Use an internal standard to correct for variations in extraction and injection.

-

Caption: Workflow for HPLC-MS/MS analysis of flavan-3-ols.

Conclusion

The biosynthesis of this compound in plants is proposed to follow the general flavonoid pathway, with the specific hydroxylation and reduction steps being critical for its formation. While a definitive pathway has yet to be fully elucidated, the information presented in this guide, based on the biosynthesis of structurally related compounds like fisetinidol, provides a strong foundation for future research. The detailed experimental protocols offer a starting point for researchers to investigate this pathway, quantify the target compound, and explore its potential applications in drug development and metabolic engineering. Further studies are needed to identify and characterize the specific enzymes responsible for the unique hydroxylation pattern of this compound in different plant species.

References

- 1. (-)-Fisetinidol | C15H14O5 | CID 442397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Assembly of a novel biosynthetic pathway for production of the plant flavonoid fisetin in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular and Enzymatic Characterization of Flavonoid 3′-Hydroxylase of Malus × domestica - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Proanthocyanidin Biosynthesis in Plants | Semantic Scholar [semanticscholar.org]

- 8. Kinetic and binding equilibrium studies of dihydroflavonol 4-reductase from Vitis vinifera and its unusually strong substrate inhibition [file.scirp.org]

- 9. Kinetic and binding equilibrium studies of dihydroflavonol 4-reductase from Vitis vinifera and its unusually strong substrate inhibition [scirp.org]

- 10. researchgate.net [researchgate.net]

- 11. Leucoanthocyanidin reductase and anthocyanidin reductase gene expression and activity in flowers, young berries and skins of Vitis vinifera L. cv. Cabernet-Sauvignon during development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Proanthocyanidin Synthesis and Expression of Genes Encoding Leucoanthocyanidin Reductase and Anthocyanidin Reductase in Developing Grape Berries and Grapevine Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Flavan-3-ol (Flavanol) Identification and Quantitation by High Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MSn) | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. HPLC-qTOF-MS/MS-Based Profiling of Flavan-3-ols and Dimeric Proanthocyanidins in Berries of Two Muscadine Grape Hybrids FLH 13-11 and FLH 17-66 - PMC [pmc.ncbi.nlm.nih.gov]

The Potent Biology of Tetrahydroxyflavans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activities of tetrahydroxyflavans, a class of flavonoids demonstrating significant therapeutic potential. This document summarizes key quantitative data, details common experimental protocols used to assess their activity, and visualizes the molecular pathways through which they exert their effects. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Quantitative Analysis of Biological Activities

The biological efficacy of tetrahydroxyflavans has been quantified across a range of therapeutic areas, including antioxidant, anti-inflammatory, anticancer, and neuroprotective activities. The following tables summarize the key in vitro and in vivo findings.

Table 1: Antioxidant Activity of Hydroxyflavans

| Compound | Assay | IC50 / EC50 (µM) | Cell Line / Model | Reference |

| (2S,2″S)-Tetrahydroamentoflavone | Superoxide radical scavenging | 4.8 ± 0.3 µg/mL | In vitro | [1] |

| (2S,2″S)-Tetrahydroamentoflavone | DPPH radical scavenging | 165.7 ± 22.8 µg/mL | In vitro | [1] |

| (2S,2″S)-Tetrahydroamentoflavone | ABTS radical scavenging | 4.4 ± 0.2 µg/mL | In vitro | [1] |

| 7,3´,4´-Trihydroxyflavone | ROS-scavenging | 2.71 µM | RAW264.7 cells | [2][3] |

| 6,3´,4´-Trihydroxyflavone | ROS-scavenging | 3.20 µM | RAW264.7 cells | [2][3] |

Table 2: Anti-inflammatory Activity of Hydroxyflavans

| Compound | Assay | IC50 (µM) | Cell Line / Model | Reference |

| 7,3´,4´-Trihydroxyflavone | NO suppression | 20.9 µM | RAW264.7 cells | [2][3] |

| 6,3´,4´-Trihydroxyflavone | NO suppression | 12.0 µM | RAW264.7 cells | [2][3] |

| 3,5,7-Trihydroxyflavone | COX-1 Inhibition | - | In vitro | [4] |

| 3,5,7-Trihydroxyflavone | COX-2 Inhibition | - | In vitro | [4] |

| 3,3',4'-Trihydroxyflavone | Leukotriene B4 production | - | Activated neutrophils | [4] |

Table 3: Anticancer Activity of Hydroxyflavans

| Compound | Cell Line | EC50 (µM) | Reference |

| 3',4',5-Trihydroxyflavone | A549 (Lung) | ~10-25 | [5][6][7][8] |

| 3',4',5-Trihydroxyflavone | MCF-7 (Breast) | ~10-25 | [5][6][7][8] |

| Trihydroxyflavone Derivatives | MCF-7 (Breast) | 10-50 | [5][6][7][8] |

| Trihydroxyflavone Derivatives | A549 (Lung) | 10-50 | [5][6][7][8] |

| Trihydroxyflavone Derivatives | U87 (Brain) | 10-50 | [5][6][7][8] |

Experimental Protocols

The assessment of the biological activities of tetrahydroxyflavans relies on a variety of well-established experimental protocols. Below are detailed methodologies for key assays cited in the literature.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

-

Preparation of Reagents: A stock solution of DPPH is prepared in methanol. The test compounds (tetrahydroxyflavans) are dissolved in a suitable solvent (e.g., DMSO or methanol) to create a range of concentrations.

-

Reaction Mixture: An aliquot of the test compound solution is mixed with the DPPH solution in a microplate well or a cuvette.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[9]

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilution of ABTS•+: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction: The test compound is added to the diluted ABTS•+ solution.

-

Measurement: The absorbance is recorded at 734 nm after a set incubation time (e.g., 6 minutes).

-

Calculation: The percentage of inhibition of absorbance is calculated, and the IC50 value is determined.[10]

Anti-inflammatory Activity Assays

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).

-

Cell Culture: Macrophages are cultured in a suitable medium and seeded in microplates.

-

Treatment: The cells are pre-treated with various concentrations of the tetrahydroxyflavan for a specific duration (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with LPS to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

-

Measurement of Nitrite (B80452): After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

-

Calculation: The amount of nitrite is determined from a standard curve prepared with sodium nitrite. The inhibitory effect of the compound on NO production is then calculated.

Anticancer Activity Assays

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the tetrahydroxyflavan and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product.

-

Solubilization: A solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at a wavelength between 500 and 600 nm.

-

Calculation: The cell viability is expressed as a percentage of the control (untreated cells), and the EC50 value (the concentration that causes a 50% reduction in cell viability) is determined.[6][8]

Signaling Pathways and Mechanisms of Action

Tetrahydroxyflavans exert their biological effects by modulating various intracellular signaling pathways. The diagrams below illustrate some of the key pathways involved in their anti-inflammatory and neuroprotective actions.

References

- 1. researchgate.net [researchgate.net]

- 2. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant and Anti-Inflammatory Effects of 6,3',4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trihydroxyflavones with antioxidant and anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones | Semantic Scholar [semanticscholar.org]

- 8. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ymerdigital.com [ymerdigital.com]

- 10. In vitro Antioxidant Activities and Polyphenol Contents of Seven Commercially Available Fruits - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Analysis of 3,4,4',7-Tetrahydroxyflavan Bioactivity: A Technical Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The flavonoid scaffold is a cornerstone of natural product chemistry and drug discovery, offering a diverse array of bioactive compounds. The term "3,4,4',7-Tetrahydroxyflavan" is not a standard chemical descriptor and is subject to interpretation based on the core flavonoid structure (flavan, flavone, flavanone, etc.) and the precise numbering of the phenyl rings. This guide focuses on the two most chemically plausible and extensively researched interpretations of this nomenclature: 3',4',5,7-Tetrahydroxyflavone (Luteolin) and 3',4',5,7-Tetrahydroxyflavanone (Eriodictyol) . Both are prominent dietary flavonoids with a wealth of preclinical data suggesting significant therapeutic potential.

This technical document provides a comprehensive overview of the predicted and experimentally validated bioactivities of Luteolin (B72000) and Eriodictyol (B191197), with a focus on in silico methodologies. It is intended to serve as a resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative bioactivity data, and visualizations of key signaling pathways to facilitate further investigation and application of these promising natural compounds.

I. In Silico Bioactivity Predictions and Molecular Docking

Computational methods are invaluable for predicting the biological activities of flavonoids, elucidating their mechanisms of action, and prioritizing them for further experimental validation.

Luteolin (3',4',5,7-Tetrahydroxyflavone)

In silico studies have explored Luteolin's potential as an inhibitor of various enzymes and as a modulator of protein-protein interactions. Molecular docking simulations have been instrumental in predicting its binding affinity and interaction patterns with several key protein targets.

Table 1: Summary of In Silico Molecular Docking Studies for Luteolin

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Bioactivity |

| Epidermal Growth Factor Receptor (EGFR) Mutant | -7.7 | Not specified in abstract | Anticancer[1] |

| Tyrosinase | -5.63 | His61, Lys129, Arg132 | Antihyperpigmentation[2] |

| Tyrosinase-related protein 1 (TRP-1) | -6.18 | His192, His224, Val89 | Antihyperpigmentation[2] |

| D-dopachrome tautomerase (DCT) | -6.54 | Ile64, Asn73 | Antihyperpigmentation[2] |

| DNA Gyrase | < -7.6 | Arg136, Asn46, Thr165, Glu50, Val71, His95, Ser121, Asp73 | Antibacterial[3] |

| SARS-CoV-2 3CL Protease | Not specified | Not specified | Antiviral[4] |

| Mitogen-activated protein kinase 1 (MAPK1) | Not specified | Not specified | Antiviral, Anti-inflammatory[4] |

| Cytochrome P450 17A1 (CYP17A1) | Not specified | Not specified | Anticancer (Prostate)[5] |

Eriodictyol (3',4',5,7-Tetrahydroxyflavanone)

Similarly, Eriodictyol has been the subject of numerous in silico investigations, predicting its interaction with key proteins involved in inflammation, cancer, and metabolic disorders.

Table 2: Summary of In Silico Molecular Docking Studies for Eriodictyol

| Target Protein | Predicted Binding Affinity | Key Interacting Residues | Predicted Bioactivity |

| Jun-N terminal kinase (JNK) | Binding Affinity: 8.79 × 10⁵ M⁻¹ | Lys55, Met111, Asp169 | Anti-inflammatory[6] |

| p53 | Not specified | Not specified | Anticancer (Colon)[7] |

| Caspase 8 | Not specified | Not specified | Anticancer (Colon)[7] |

| B-cell lymphoma-2 (Bcl-2) | Not specified | Not specified | Anticancer (Colon)[7] |

| Bcl-2-associated X protein (Bax) | Not specified | Not specified | Anticancer (Colon)[7] |

| Human Epidermal Growth Factor Receptor 2 (HER2) | Favorable binding affinity | Not specified | Anticancer (Breast)[8] |

| Phosphoinositide 3-kinase (PI3K) | Stable binding | Not specified | Cardioprotective, Hepatoprotective[9][10] |

| Protein Kinase B (Akt) | Stable binding | Not specified | Cardioprotective, Hepatoprotective[9][10] |

II. Quantitative Bioactivity Data

The following tables summarize the experimentally determined quantitative bioactivity of Luteolin and Eriodictyol from various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.

Table 3: Selected Quantitative Bioactivity Data for Luteolin

| Activity Type | Assay/Cell Line | IC50 Value |

| Anticancer | HT-29 (Colon Adenocarcinoma) | 22.2 µM[11] |

| Anticancer | Oral Squamous Cell Carcinoma (SCC25) | IC50 reduced by 88% with nanoformulation[12] |

| Antiviral | SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) | 4.6 ± 0.3 µM[13] |

| Enzyme Inhibition | α-Glucosidase | 16.2 µM[11] |

Table 4: Selected Quantitative Bioactivity Data for Eriodictyol

| Activity Type | Assay/Cell Line | IC50 Value |

| Anticancer | A549 (Human Lung Cancer) | 50 µM[14] |

| Cytotoxicity | Non-cancerous FR2 cells | 95 µM[14] |

III. Key Signaling Pathways and Mechanisms of Action

Luteolin and Eriodictyol exert their diverse biological effects by modulating a range of intracellular signaling pathways critical to cellular processes such as inflammation, proliferation, apoptosis, and oxidative stress.

Luteolin: Modulation of Pro-inflammatory and Cancer-Related Pathways

Luteolin is well-documented to inhibit pro-inflammatory and oncogenic signaling cascades. A primary mechanism is the suppression of the NF-κB pathway. It also interferes with the PI3K/Akt/mTOR and MAPK pathways, which are frequently dysregulated in cancer.

Eriodictyol: Targeting Oxidative Stress and Apoptotic Pathways

Eriodictyol has demonstrated potent antioxidant and anti-inflammatory effects, primarily through the activation of the Nrf2/HO-1 pathway. It also modulates key regulators of apoptosis, such as the Bcl-2 family of proteins, and inhibits the PI3K/Akt signaling pathway, contributing to its anticancer effects.[14][15]

IV. Experimental Protocols

This section provides standardized protocols for key in vitro assays commonly used to evaluate the bioactivity of flavonoids like Luteolin and Eriodictyol.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the concentration-dependent cytotoxic effects of a compound on cancer cell lines and to calculate the IC50 value.

Workflow Diagram:

Methodology:

-

Cell Seeding: Plate cells (e.g., A549, HT-29) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[11]

-

Compound Treatment: Prepare serial dilutions of the test compound (Luteolin or Eriodictyol) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for the desired period (typically 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression levels of specific proteins within a signaling pathway after treatment with a test compound.

Methodology:

-

Cell Lysis: Treat cells with Luteolin or Eriodictyol for a specified time, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, NF-κB p65, Bcl-2, Bax) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the free radical scavenging capacity of a compound.

Methodology:

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound (in methanol (B129727) or ethanol) to 100 µL of a 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Reading: Measure the absorbance at 517 nm. Ascorbic acid or Trolox is typically used as a positive control.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

V. Conclusion

Both Luteolin (3',4',5,7-Tetrahydroxyflavone) and Eriodictyol (3',4',5,7-Tetrahydroxyflavanone) are compelling flavonoid candidates for further therapeutic development. In silico predictions, strongly supported by a growing body of experimental evidence, highlight their potential as multi-target agents against a spectrum of chronic diseases. Their ability to modulate critical signaling pathways such as NF-κB, PI3K/Akt, and Nrf2 underscores their pleiotropic effects on inflammation, cancer cell proliferation, and cellular defense mechanisms. This technical guide provides a foundational framework of their predicted bioactivities, quantitative efficacy, and underlying mechanisms of action, along with standardized protocols to aid researchers in the continued exploration and validation of these potent natural compounds. Future research should focus on clinical trials to translate the promising preclinical findings into tangible health benefits.

References

- 1. Selection of Luteolin as a potential antagonist from molecular docking analysis of EGFR mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In silico analysis of luteolin derivatives as antibacterial agents targeting DNA gyrase and CTX-M-15 extended-spectrum β-lactamase of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Luteolin is a potential inhibitor of COVID-19: An in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Binding model for eriodictyol to Jun-N terminal kinase and its anti-inflammatory signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. impactfactor.org [impactfactor.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Eriodictyol exerts potent anticancer activity against A549 human lung cancer cell line by inducing mitochondrial-mediated apoptosis, G2/M cell cycle arrest and inhibition of m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3,4,4',7-Tetrahydroxyflavan: Current Scientific understanding and Future Directions

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: 3,4,4',7-Tetrahydroxyflavan, a member of the flavonoid family, is a naturally occurring flavan-3,4-diol. First identified in the bark of Toxicodendron vernicifluum (lacquer tree), this compound is of interest for its potential bioactive properties, characteristic of the flavonoid class. This technical guide synthesizes the currently available information on the discovery, history, and known characteristics of this compound. However, it is important to note that while the compound is identified and commercially available, in-depth research, including detailed experimental protocols for its isolation and synthesis, extensive biological activity data, and elucidated signaling pathways, remains limited in publicly accessible scientific literature. This document presents the existing knowledge and outlines avenues for future research to fully characterize its therapeutic potential.

Discovery and Natural Occurrence

This compound has been identified as a natural constituent of the lacquer tree, Toxicodendron vernicifluum, also known by its synonym Rhus verniciflua. The bark of this plant has been a source for the isolation of various flavonoid compounds. While the precise historical details of its first isolation are not extensively documented in readily available literature, its presence in this species is acknowledged by chemical suppliers and databases, which provide its Chemical Abstracts Service (CAS) number as 38412-82-7. This compound belongs to a class of flavonoids known as leucoanthocyanidins, which are precursors in the biosynthesis of anthocyanins and condensed tannins in plants.

The primary natural source identified for this compound is:

-

Botanical Source: Toxicodendron vernicifluum (Stokes) F.A. Barkley (syn. Rhus verniciflua Stokes)

-

Family: Anacardiaceae

-

Part of Plant: Bark

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This information is compiled from various chemical databases and supplier specifications.

| Property | Value |

| CAS Number | 38412-82-7 |

| Molecular Formula | C₁₅H₁₄O₅ |

| Molecular Weight | 274.27 g/mol |

| IUPAC Name | 2-(4-hydroxyphenyl)chromane-3,4,7-triol |

| Synonyms | 4',7-Dihydroxy-2,3-trans-flavan-3,4-trans-diol, (2R,3S,4S)-2-(4-Hydroxyphenyl)chroman-3,4,7-triol |

| Class | Flavonoid, Leucoanthocyanidin |

| Appearance | Powder |

| Solubility | Soluble in DMSO and other organic solvents. |

Experimental Protocols: A General Approach

Generalized Isolation Protocol from Toxicodendron vernicifluum Bark

This protocol is a representative methodology for the extraction and isolation of flavonoids and may serve as a starting point for obtaining this compound.

-

Preparation of Plant Material:

-

Collect the bark of Toxicodendron vernicifluum.

-

Air-dry the bark in a well-ventilated area, protected from direct sunlight.

-

Grind the dried bark into a coarse powder.

-

-

Solvent Extraction:

-

Macerate the powdered bark with a suitable solvent, such as methanol (B129727) or ethanol (B145695) (e.g., 1 kg of powder in 10 L of solvent), at room temperature for 48-72 hours with occasional agitation.

-

Filter the extract through cheesecloth or filter paper.

-

Repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in a mixture of water and a suitable alcohol (e.g., 9:1 water:methanol).

-

Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity. Flavonoids are typically enriched in the ethyl acetate fraction.

-

-

Chromatographic Purification:

-

Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate and then methanol.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing with a UV lamp and/or a suitable staining reagent (e.g., vanillin-sulfuric acid).

-

Pool fractions containing the compound of interest.

-

Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase gradient of water and methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

-

Structure Elucidation:

-

Confirm the structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC).

-

Conceptual Synthesis Workflow

A specific, validated synthesis protocol for this compound is not available in the searched literature. A potential synthetic approach could involve the reduction of a corresponding flavanone (B1672756) or dihydroflavonol.

Caption: A conceptual synthetic pathway for this compound.

Biological Activity and Signaling Pathways: An Area for Future Investigation

To date, there is a notable absence of published studies detailing the specific biological activities and mechanisms of action of this compound. As a flavonoid, it is broadly presumed to possess antioxidant properties due to the presence of multiple hydroxyl groups which can act as hydrogen donors to scavenge free radicals. However, quantitative data from assays such as DPPH, ABTS, or ORAC are not available for this specific compound.

Consequently, there is no information regarding its influence on cellular signaling pathways. Research on structurally similar flavonoids suggests potential interactions with pathways involved in inflammation (e.g., NF-κB, MAPK), cell survival and proliferation (e.g., PI3K/Akt), and apoptosis. However, such activities are highly structure-dependent, and direct investigation of this compound is required to confirm these hypotheses.

The following diagram illustrates a general workflow for investigating the biological activity and signaling pathway modulation of a novel flavonoid compound like this compound.

Caption: A proposed experimental workflow for the biological characterization of this compound.

Conclusion and Future Perspectives

This compound is a known natural product with a defined chemical structure. Its isolation from Toxicodendron vernicifluum provides a basis for its discovery. However, the scientific community's understanding of this compound remains in its infancy. There is a clear need for further research to bridge the existing knowledge gaps.

Key areas for future research include:

-

Definitive Isolation and Characterization: Publication of a detailed, peer-reviewed study on the isolation and complete spectroscopic characterization of this compound from its natural source.

-

Total Synthesis: Development and publication of a robust and stereoselective synthetic route to enable the production of sufficient quantities for comprehensive biological evaluation.

-

Quantitative Biological Evaluation: Systematic screening of its antioxidant, anti-inflammatory, anticancer, and other potential therapeutic activities using established in vitro and in vivo models.

-

Mechanism of Action Studies: Investigation into its effects on key cellular signaling pathways to elucidate the molecular basis of any observed biological activities.

An In-depth Technical Guide to 3,4,4',7-Tetrahydroxyflavan: A Secondary Metabolite of Interest

This technical guide provides a comprehensive overview of 3,4,4',7-Tetrahydroxyflavan, a flavonoid and secondary metabolite. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its chemical properties, natural occurrence, and potential biological significance.

Introduction to this compound

This compound is a flavonoid, a class of polyphenolic compounds ubiquitously found in plants. As secondary metabolites, flavonoids play a crucial role in plant physiology, including pigmentation and defense against environmental stressors[1]. Specifically, this compound is classified as a leucoanthocyanidin[2]. Its structure, characterized by multiple hydroxyl groups on the flavan (B184786) backbone, is indicative of its potential chemical reactivity and biological activity[1]. The primary mode of action for this compound is believed to be its antioxidant capacity, enabling it to scavenge free radicals and mitigate oxidative stress in biological systems[1].

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its identification, purification, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 38412-82-7 | [3] |

| Molecular Formula | C₁₅H₁₄O₅ | [1][3] |

| Molecular Weight | 274.272 g/mol | [1][3] |

| Type of Compound | Flavonoid, Leucoanthocyanidin | [2][3] |

| Physical Description | Powder | [3] |

| Purity | 95%~99% (Commercially available) | [3] |

| Identification Methods | Mass Spectrometry (Mass), Nuclear Magnetic Resonance (NMR) | [3] |

| Analysis Methods | HPLC-DAD or/and HPLC-ELSD | [3] |

| Boiling Point | 537.66 °C | [1] |

Role as a Secondary Metabolite and Natural Sources

As a flavonoid, this compound is a product of the phenylpropanoid pathway in plants. This biosynthetic pathway is responsible for the production of a wide array of phenolic compounds that are not directly involved in the primary growth and development of the plant but are crucial for its interaction with the environment.

The documented natural source of this compound is the bark of Toxicodendron vernicifluum[2]. Further research may reveal its presence in other plant species, given the widespread distribution of flavonoids in the plant kingdom.

Generalized Biosynthesis of Flavan-based Secondary Metabolites

The biosynthesis of flavonoids, including flavans, is a well-characterized pathway in plants. It begins with the amino acid phenylalanine and involves a series of enzymatic reactions. The diagram below illustrates a generalized pathway leading to the formation of various flavonoid classes. Flavan-3,4-diols (leucoanthocyanidins) are key intermediates in the synthesis of condensed tannins (proanthocyanidins).

Potential Biological Activities and Drug Development Applications

While specific experimental data on the biological activities of this compound are limited, its classification as a flavonoid suggests several potential therapeutic applications. The primary reported mode of action is as an antioxidant through the scavenging of free radicals, which is a hallmark of many flavonoids[1]. This property is central to mitigating oxidative stress-related pathologies.

Based on the activities of structurally similar flavonoids, this compound may also possess anti-inflammatory and anticancer properties. Its potential in drug development lies in its utility as a lead compound for the design of novel therapeutics targeting oxidative stress-mediated diseases.

Experimental Protocols: A Generalized Approach to Isolation

Extraction and Fractionation

-

Preparation of Plant Material : Air-dry the plant material (e.g., bark of Toxicodendron vernicifluum) at room temperature in a well-ventilated area, shielded from direct sunlight. Grind the dried material into a coarse powder.

-

Solvent Extraction : Macerate the powdered plant material in methanol (B129727) or ethanol (B145695) (e.g., 1:10 w/v) at room temperature for 48-72 hours. Repeat the extraction process three times to ensure exhaustive extraction.

-

Concentration : Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to yield the crude extract.

-

Liquid-Liquid Partitioning : Suspend the crude extract in a 9:1 methanol-water mixture. Perform sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity. The flavonoid-rich fraction is typically found in the ethyl acetate and methanolic fractions.

Chromatographic Purification

-

Column Chromatography : Subject the flavonoid-rich fraction to column chromatography on silica (B1680970) gel or Sephadex LH-20. Elute with a gradient solvent system (e.g., chloroform-methanol or toluene-ethyl acetate) to separate the components.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : Further purify the fractions containing the target compound using Prep-HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water-acetonitrile or water-methanol with a small percentage of acid like formic acid or acetic acid).

-

Structure Elucidation : Identify the purified compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) and compare the data with literature values.

The following diagram illustrates a typical workflow for the isolation and purification of flavonoids from a plant source.

Conclusion

This compound is a naturally occurring flavonoid with potential for further scientific investigation. Its antioxidant properties, coupled with the broader therapeutic potential of flavonoids, make it a person of interest for drug discovery and development. While specific data on its biological activities and signaling pathways remain to be elucidated, this technical guide provides a foundational understanding of its chemical nature, its role as a secondary metabolite, and generalized methodologies for its study. Further research is warranted to fully explore the therapeutic potential of this compound.

References

Methodological & Application

Application Note: HPLC-DAD Analysis of 3,4,4',7-Tetrahydroxyflavan in Plant Extracts

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4,4',7-Tetrahydroxyflavan is a flavonoid compound found in various plant species. Flavonoids are a significant class of polyphenolic secondary metabolites known for a wide range of pharmacological activities, including antioxidant and anti-inflammatory properties.[1][2][3] Accurate and reliable quantification of this compound in plant extracts is essential for the quality control of herbal products, standardization of raw materials, and for guiding further pharmacological research. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a powerful and widely used technique for the separation, identification, and quantification of flavonoids in complex matrices like plant extracts.[4][5] This application note provides a comprehensive protocol for the analysis of this compound using a validated HPLC-DAD method.

Experimental Protocols

1. Materials and Reagents

-

Reference Standard: this compound (Purity ≥ 95%).[6]

-

Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade).

-

Acids: Formic acid or Phosphoric acid (analytical grade).[1][2]

-

Water: Deionized or Milli-Q ultrapurified water.[3]

-

Plant Material: Dried and finely powdered plant material suspected to contain the target analyte.

-

Filters: 0.22 µm or 0.45 µm syringe filters (PTFE or Nylon).[1][5]

2. Instrumentation A standard HPLC system equipped with the following components is suitable:

-

Quaternary or Binary Pump

-

Autosampler

-

Column Oven

-

Diode-Array Detector (DAD)[7]

-

Chromatography Data System (e.g., ChromNav)[8]

3. Preparation of Standard Solutions

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate briefly if necessary to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol. A typical concentration range for creating a calibration curve would be 1, 5, 10, 25, 50, and 100 µg/mL.[1][9]

4. Sample Preparation (Plant Extract)

-

Extraction: Accurately weigh approximately 1.0 g of the dried, powdered plant material into a suitable flask.[5]

-

Ultrasonication: Sonicate the mixture for 30-45 minutes in an ultrasonic bath.[11][12] Alternatively, reflux extraction can be performed for 2 hours.[10][13]

-

Centrifugation/Filtration: Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant. Alternatively, filter the extract through Whatman No. 1 filter paper.[14]

-

Final Preparation: Filter the collected supernatant through a 0.22 µm syringe filter into an HPLC vial before injection.[1]

5. Chromatographic Conditions The following conditions are recommended for the separation and quantification of this compound.

| Parameter | Recommended Setting |

| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15][16] |

| Mobile Phase | A: 0.2% Formic Acid in Water, B: Acetonitrile.[5][7] |

| Gradient Elution | 0-10 min, 15-30% B; 10-45 min, 30-50% B; 45-50 min, 50-80% B; 50-55 min, 80-15% B; 55-60 min, 15% B (followed by a 5-min re-equilibration).[5] |

| Flow Rate | 1.0 mL/min.[5] |

| Injection Volume | 10 µL.[8][16] |

| Column Temperature | 30 °C.[7] |

| DAD Detection | Scan from 200-400 nm. Quantify at the maximum absorbance wavelength (λmax) of this compound (determine from standard spectrum). A typical wavelength for flavonoids is ~280 nm or ~350 nm.[4][13] |

Data Presentation and Method Validation

1. Data Analysis and Quantification

-

Identification: The this compound peak in the sample chromatogram is identified by comparing its retention time with that of the reference standard. Peak identity should be confirmed by comparing the UV-Vis spectrum from the DAD with the standard.[17]

-

Calibration Curve: Construct a calibration curve by plotting the peak area (y-axis) against the concentration of the working standard solutions (x-axis). Perform a linear regression analysis to obtain the equation (y = mx + c) and the correlation coefficient (R²).[1]

-

Quantification: Calculate the concentration of this compound in the plant extract using the regression equation derived from the calibration curve.

2. Method Validation Summary The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[8] Key validation parameters include linearity, sensitivity (LOD, LOQ), precision, and accuracy. The table below summarizes typical acceptance criteria and expected results for flavonoid analysis.[4][5][18]

| Validation Parameter | Acceptance Criteria / Typical Value |

| Linearity (R²) | R² > 0.999.[5][9] |

| Limit of Detection (LOD) | Typically in the range of 0.006 - 0.25 µg/mL.[1][4][5] |

| Limit of Quantification (LOQ) | Typically in the range of 0.020 - 0.50 µg/mL.[1][4][5][9] |

| Precision (RSD%) | Intraday & Interday RSD < 2%.[1][5][18] |

| Accuracy (Recovery %) | 97% - 105%.[5][18] |

3. Sample Quantitative Data The following table is an example of how to present the quantitative results for this compound from two different plant extracts.

| Sample ID | Retention Time (min) | Peak Area | Concentration in Extract (µg/mL) | Amount in Plant (mg/g) |

| Standard (25 µg/mL) | 18.52 | 450123 | 25.00 | - |

| Plant Extract A | 18.51 | 270567 | 15.02 | 0.376 |

| Plant Extract B | 18.53 | 361890 | 20.09 | 0.502 |

Mandatory Visualization

Caption: Experimental workflow for HPLC-DAD analysis of this compound.

References

- 1. e-nps.or.kr [e-nps.or.kr]

- 2. Development and Validation of an HPLC-DAD Analysis for Flavonoids in the gel of Scutia buxifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 5. An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical Area through Principal Component Analysis [mdpi.com]

- 6. CAS 38412-82-7 | this compound [phytopurify.com]

- 7. Frontiers | HPLC-DAD Fingerprints Combined With Multivariate Analysis of Epimedii Folium From Major Producing Areas in Eastern Asia: Effect of Geographical Origin and Species [frontiersin.org]

- 8. scielo.br [scielo.br]

- 9. mdpi.com [mdpi.com]

- 10. phcogj.com [phcogj.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. phcogres.com [phcogres.com]

- 15. researchgate.net [researchgate.net]

- 16. HPLC analysis of 16 compounds from Artemisia ordosica - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Antioxidant Assays of 3,4,4',7-Tetrahydroxyflavan

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,4',7-Tetrahydroxyflavan is a flavonoid, a class of polyphenolic compounds widely recognized for their antioxidant properties. These properties stem from their ability to scavenge free radicals, chelate metal ions, and modulate cellular antioxidant defense mechanisms. The evaluation of the in vitro antioxidant capacity of this compound is a critical step in understanding its potential therapeutic applications in conditions associated with oxidative stress, such as neurodegenerative diseases, cardiovascular disorders, and cancer.

This document provides detailed protocols for common in vitro antioxidant assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. While specific quantitative data for this compound is not extensively available in the public domain, this guide offers standardized methodologies to enable researchers to conduct these evaluations.

Data Presentation: Comparative Antioxidant Activity

Quantitative data on the antioxidant activity of this compound is limited in published literature. However, to provide a contextual framework, the following table summarizes the antioxidant capacity of structurally related flavonoids, as measured by common in vitro assays. These values, presented as the half-maximal inhibitory concentration (IC50) or Trolox equivalents, offer a benchmark for assessing the potential potency of this compound.

Table 1: In Vitro Antioxidant Activity of Structurally Related Flavonoids

| Compound | Assay | IC50 / Activity | Reference Compound |

| 7,8-Dihydroxyflavone | DPPH | 24 µM | - |

| 3',4',5-Trihydroxyflavone | DPPH | Most active among tested trihydroxyflavones | - |

| 6,3',4'-Trihydroxyflavone | Cellular ROS Scavenging | IC50: 3.02 µM | - |

| 7,3',4'-Trihydroxyflavone | Cellular ROS Scavenging | IC50: 2.71 µM | - |

| Luteolin (3',4',5,7-Tetrahydroxyflavone) | DPPH & ABTS | Strong Activity | - |

Note: The data presented above is for comparative purposes to indicate the potential range of activity for a tetrahydroxy-substituted flavan (B184786) and is not the specific data for this compound.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to its neutralization.[1] The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[2]

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol (analytical grade)

-

Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[2] Store the solution in the dark at 4°C.[2]

-

Preparation of Test Compound and Standards: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control.

-

Assay Protocol:

-

To a 96-well plate, add 100 µL of the DPPH working solution to each well.

-

Add 100 µL of the different concentrations of the test compound or standard to the respective wells.

-

For the blank, add 100 µL of methanol instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.[3]

-

Measure the absorbance at 517 nm using a microplate reader.[2]

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:[1]

% Inhibition = [(A₀ - A₁) / A₀] × 100